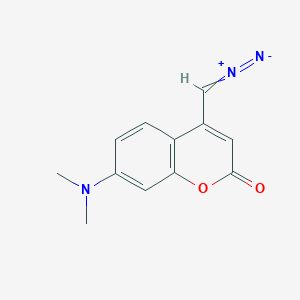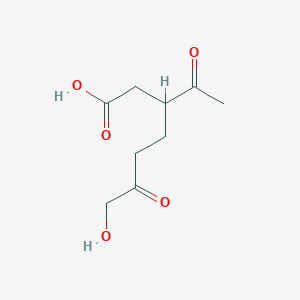![molecular formula C23H25N3OS B14236363 N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide CAS No. 365429-08-9](/img/structure/B14236363.png)
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a thiazole ring with a pyridine ring and a cyclopentanecarboxamide group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-ethyl-4-(3-methylphenyl)thiazole with 2-bromopyridine under basic conditions to form the intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Aplicaciones Científicas De Investigación
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide: Shares a similar thiazole-pyridine structure but with a benzamide group instead of a cyclopentanecarboxamide group.
N-(4-FLUORO-2-METHYLPHENYL)CYCLOPENTANECARBOXAMIDE: Similar cyclopentanecarboxamide structure but with different substituents on the aromatic ring.
Uniqueness
N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide is unique due to its specific combination of a thiazole ring, pyridine ring, and cyclopentanecarboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
365429-08-9 |
|---|---|
Fórmula molecular |
C23H25N3OS |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-3-20-26-21(17-10-6-7-15(2)13-17)22(28-20)18-11-12-24-19(14-18)25-23(27)16-8-4-5-9-16/h6-7,10-14,16H,3-5,8-9H2,1-2H3,(H,24,25,27) |
Clave InChI |
DWRGGBSDUNPHQN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3CCCC3)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
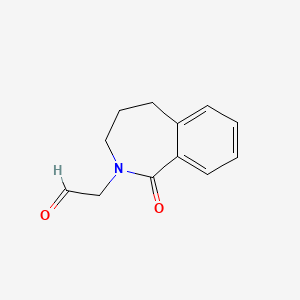

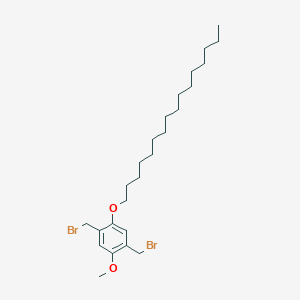
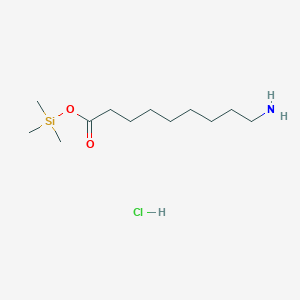
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
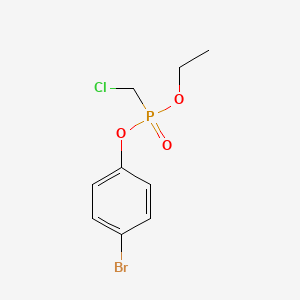
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
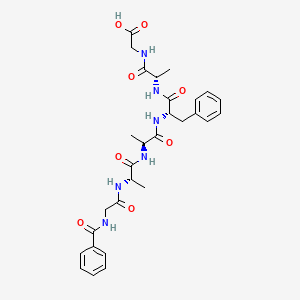
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
